Structural Differentiation from the Des-Methyl Analog (CAS 1996203-39-4)
The defining structural feature of the target compound is the N-methyl substituent on the pyridinone ring, which differentiates it from the des-methyl analog 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CAS 1996203-39-4) . N-Methylation of the pyridinone nitrogen eliminates a hydrogen-bond donor, alters the tautomeric equilibrium, and increases lipophilicity. While no direct comparative assay data are publicly available, this modification is expected to influence membrane permeability, metabolic stability, and receptor-binding conformation based on class-level principles . The target compound (MW 220.23) versus the des-methyl analog (MW 206.20) represents a calculated molecular weight increase of 14.03 g/mol.
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 220.23 g/mol; clogP predicted to be higher than the des-methyl analog |
| Comparator Or Baseline | 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CAS 1996203-39-4): MW 206.20 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol; predicted ΔclogP ≈ +0.5 to +0.8 log units (in silico estimate) |
| Conditions | In silico physicochemical property prediction |
Why This Matters
For procurement in medicinal chemistry programs, the N-methyl group may confer superior CNS penetration or altered off-target profiles compared to the des-methyl analog, but experimental confirmation is absent.
